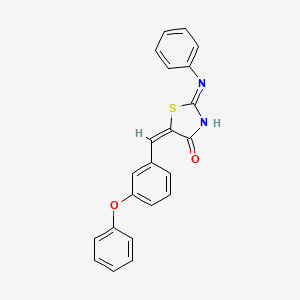![molecular formula C22H19ClN8O B11676870 2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B11676870.png)
2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide is a complex organic compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a triazine ring substituted with phenylamino groups and a hydrazinecarboxamide moiety, makes it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base to facilitate the substitution reactions . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol . The reaction conditions, including temperature and reaction time, vary depending on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
科学的研究の応用
2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide has several scientific research applications:
作用機序
The mechanism of action of 2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
類似化合物との比較
Similar Compounds
Similar compounds include other 1,3,5-triazines with different substituents, such as:
- 2,4,6-tris(phenylamino)-1,3,5-triazine
- 2,4,6-tris(alkylamino)-1,3,5-triazine
- 2,4,6-tris(arylthio)-1,3,5-triazine
Uniqueness
The uniqueness of 2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide lies in its specific substitution pattern and the presence of the hydrazinecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C22H19ClN8O |
|---|---|
分子量 |
446.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]urea |
InChI |
InChI=1S/C22H19ClN8O/c23-15-11-13-18(14-12-15)26-22(32)31-30-21-28-19(24-16-7-3-1-4-8-16)27-20(29-21)25-17-9-5-2-6-10-17/h1-14H,(H2,26,31,32)(H3,24,25,27,28,29,30) |
InChIキー |
AGUYHNGVENKIAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NNC(=O)NC3=CC=C(C=C3)Cl)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11676792.png)
![4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11676794.png)
![dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11676796.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide](/img/structure/B11676805.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide](/img/structure/B11676812.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11676817.png)
![2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11676826.png)
![3-(1-Pyrrolidinyl)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11676830.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11676842.png)
![3-bromo-N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11676849.png)
![5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11676856.png)
![{2-ethoxy-4-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11676862.png)
![(5Z)-5-[3-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676883.png)
